molecular formula C14H42O7Si7 B13432332 Tetradecamethylcycloheptasiloxane-d42

Tetradecamethylcycloheptasiloxane-d42

Cat. No.: B13432332
M. Wt: 561.33 g/mol
InChI Key: GSANOGQCVHBHIF-JWJHIZKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecamethylcycloheptasiloxane-d42 is a synthetic siloxane compound with the molecular formula C14H42O7Si7. It is characterized by its seven dimethyl siloxane groups connected through shared oxygen atoms in a ring structure . This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecamethylcycloheptasiloxane-d42 can be synthesized through the alkylation reaction of cyclic siloxane. The specific preparation methods may vary slightly, but generally involve the use of dimethylchlorosilane and a catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high purity and yield. The compound is typically produced in specialized facilities equipped with advanced technology to handle the complex reactions and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Tetradecamethylcycloheptasiloxane-d42 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanol groups, while reduction may yield silane derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Octamethylcyclotetrasiloxane (D4)
  • Decamethylcyclopentasiloxane (D5)
  • Dodecamethylcyclohexasiloxane (D6)

Uniqueness

Tetradecamethylcycloheptasiloxane-d42 is unique due to its larger ring structure and higher molecular weight compared to similar compounds like D4, D5, and D6. This gives it distinct chemical and physical properties, such as increased thermal stability and lower volatility .

Properties

Molecular Formula

C14H42O7Si7

Molecular Weight

561.33 g/mol

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecakis(trideuteriomethyl)-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane

InChI

InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3

InChI Key

GSANOGQCVHBHIF-JWJHIZKXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.